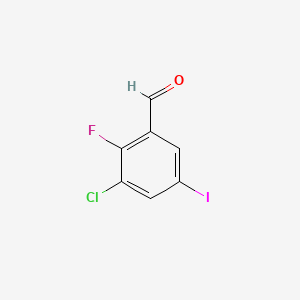

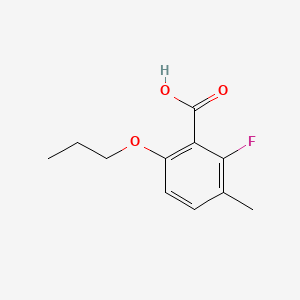

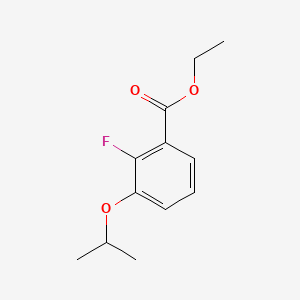

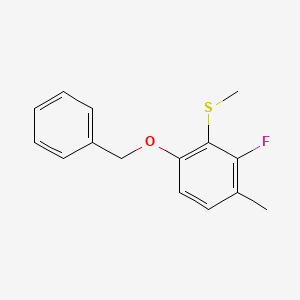

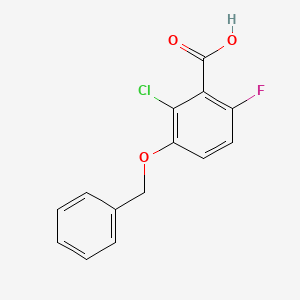

3-(Benzyloxy)-2-chloro-6-fluorobenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-(Benzyloxy)-2-chloro-6-fluorobenzoic acid” is a chemical compound. It is a type of organoboron reagent . Organoboron reagents are widely used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Synthesis Analysis

The synthesis of “this compound” could potentially involve Suzuki–Miyaura coupling . This process involves the reaction of an organoboron compound with a halide or pseudohalide using a palladium catalyst . The synthesis could also involve the use of boronic esters .Molecular Structure Analysis

The molecular structure of “this compound” includes a benzene ring with benzyloxy, chloro, and fluoro substituents . The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis

The chemical reactions involving “this compound” could include Suzuki–Miyaura coupling . This reaction involves the coupling of an organoboron compound with a halide or pseudohalide using a palladium catalyst .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular weight, boiling point, and purity . It is a solid at room temperature and should be stored in an inert atmosphere at 2-8°C .Mecanismo De Acción

Target of Action

Benzylic compounds are known to undergo reactions at the benzylic position . These reactions can involve free radical bromination, nucleophilic substitution, and oxidation .

Mode of Action

The mode of action of 3-(Benzyloxy)-2-chloro-6-fluorobenzoic acid involves interactions at the benzylic position. The compound can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . For instance, in a free radical reaction, a hydrogen atom at the benzylic position can be removed, resulting in a resonance-stabilized radical .

Biochemical Pathways

Benzylic compounds are known to participate in various biochemical pathways, including those involving suzuki–miyaura coupling . This reaction involves the coupling of two organic groups, one electrophilic and the other nucleophilic, in the presence of a palladium catalyst .

Pharmacokinetics

The compound’s benzylic structure may influence its pharmacokinetic properties, as benzylic compounds are known to exhibit enhanced reactivity .

Result of Action

Reactions at the benzylic position can lead to various outcomes, including the formation of new compounds through free radical bromination, nucleophilic substitution, and oxidation .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the rate of reactions at the benzylic position can be affected by the presence of different halogens . Additionally, the compound’s stability and efficacy may be influenced by factors such as temperature and pH .

Propiedades

IUPAC Name |

2-chloro-6-fluoro-3-phenylmethoxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClFO3/c15-13-11(7-6-10(16)12(13)14(17)18)19-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLTDDJWRWZTWGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C(=C(C=C2)F)C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClFO3 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.68 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.